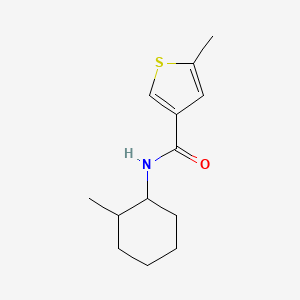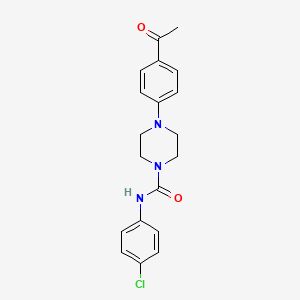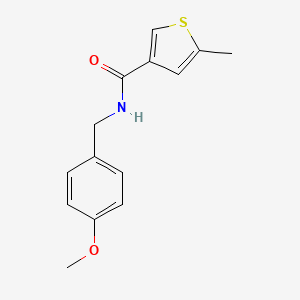
5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide
説明
5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide, also known as Mexedrone, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. Mexedrone is chemically similar to other cathinones such as mephedrone and methcathinone, but it has a unique molecular structure that makes it distinct from other drugs in this class.
作用機序
The exact mechanism of action of 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased stimulation and arousal. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has also been shown to have some affinity for serotonin receptors, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide can also increase body temperature and cause sweating. In addition, it has been shown to have effects on the immune system, including the activation of immune cells and the release of cytokines.
実験室実験の利点と制限
5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide is also stable and has a long shelf life, making it a useful tool for researchers. However, there are also some limitations to using 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide in lab experiments. It is a controlled substance in many countries, which can make it difficult to obtain. In addition, its effects on the body can be unpredictable, which can make it challenging to use in experiments.
将来の方向性
There are several future directions for research on 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide. One area of focus is on its potential use in the treatment of depression and other mood disorders. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has been shown to have mood-enhancing effects, and further research could help to determine its efficacy as a therapeutic agent. Another area of research is on its effects on the immune system. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has been shown to activate immune cells and release cytokines, which could have implications for the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and long-term effects of 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide, particularly with regards to its potential for abuse and addiction.
科学的研究の応用
5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have stimulant effects that can improve cognitive function and enhance physical performance. 5-methyl-N-(2-methylcyclohexyl)-3-thiophenecarboxamide has also been studied for its potential use in the treatment of conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-5-3-4-6-12(9)14-13(15)11-7-10(2)16-8-11/h7-9,12H,3-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUCZGATOVMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CSC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylcyclohexyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265338.png)
![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)




![2-(2-chloro-6-fluorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265401.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)